molecular formula C8H7NO2 B8742824 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)

1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)

Cat. No.: B8742824
M. Wt: 149.15 g/mol
InChI Key: KXSRGXFRBHJCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) is a chemical compound based on the benzisoxazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its versatile binding properties and presence in a range of biologically active molecules . While specific studies on this exact analog are not cited here, benzisoxazole derivatives, in general, have demonstrated significant research value across multiple therapeutic areas. These compounds are frequently investigated for their antimicrobial properties, including activity against multi-drug resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The benzisoxazole core is also a key structural component in studies focused on anticancer, anti-inflammatory, antioxidant, and anticonvulsant agents . The mechanism of action for bioactive benzisoxazole derivatives can vary, with some antimicrobial compounds potentially acting through the inhibition of metabolic enzymes like chorismate pyruvate-lyase , while others, such as the anticonvulsant drug zonisamide, involve different neurological targets . The specific substitution pattern on the benzisoxazole ring, including the presence and position of methyl and hydroxyl groups, is critical to its physicochemical properties and biological activity, making it a versatile building block for constructing novel architectures in drug discovery programs . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-1,2-benzoxazol-7-ol

InChI

InChI=1S/C8H7NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4,10H,1H3

InChI Key

KXSRGXFRBHJCFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while cyclization reactions produce various substituted isoxazoles.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • The compound has shown promising results against multi-drug resistant bacteria such as Acinetobacter baumannii. A study identified a naturally occurring benzisoxazole derivative with minimum inhibitory concentrations as low as 6.25 µg/ml against this pathogen. This highlights its potential as a new chemotype for antibacterial agents .
  • Anticancer Properties :
    • Isoxazole derivatives are being explored for their anticancer activities. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects :
    • Compounds related to 1,2-benzisoxazol-7-ol have been studied for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Neurological Applications :
    • Some derivatives are known to have anticonvulsant properties and are used in the treatment of epilepsy. Zonisamide, a related compound, is an FDA-approved medication for this purpose .

Industrial Applications

  • Material Science :
    • The compound serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in the development of new materials with specific properties.
  • Polymer Development :
    • Due to its chemical stability and reactivity, 1,2-benzisoxazol-7-ol can be utilized in creating polymers and coatings with enhanced performance characteristics.

Case Studies

  • Antibacterial Mechanisms :
    • A study on the antibacterial effects of 3,6-dihydroxy-1,2-benzisoxazole revealed that it targets bacterial metabolic processes involving 4-hydroxybenzoate. The research utilized molecular docking studies to predict interactions at the enzymatic level .
  • Anticancer Activity Evaluation :
    • New derivatives based on benzodioxole structures were synthesized and tested against human lung adenocarcinoma cells. The results indicated significant cytotoxic effects linked to the inhibition of cholinesterases and DNA synthesis pathways .

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives are known to regulate immune functions by modulating specific signaling pathways . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following benzisoxazole derivatives are structurally related to 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) and highlight the impact of substituent modifications:

Compound Name CAS Number Molecular Formula Substituents Key Properties
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) Not Provided C₈H₇NO₂ -OH (7-position), -CH₃ (3-position) Polar due to -OH; potential H-bonding capacity; moderate lipophilicity from -CH₃
1,2-Benzisoxazol-5-amine, 3-ethyl- (9CI) 69491-71-0 C₉H₁₀N₂O -NH₂ (5-position), -CH₂CH₃ (3-position) Increased basicity from -NH₂; higher lipophilicity due to ethyl group
2,1-Benzisoxazole-7-carboxaldehyde (9CI) 107096-60-6 C₈H₅NO₂ -CHO (7-position) Electron-withdrawing -CHO group; reactive aldehyde site for nucleophilic additions
Key Observations:
  • Substituent Position and Electronic Effects: The hydroxyl group in 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) enhances polarity and hydrogen-bonding capacity, which may improve interactions with biological targets compared to the aldehyde group in 2,1-Benzisoxazole-7-carboxaldehyde (9CI) .
  • Reactivity and Stability :

    • The aldehyde group in 2,1-Benzisoxazole-7-carboxaldehyde (9CI) introduces reactivity toward nucleophiles (e.g., amines, alcohols), making it suitable for synthetic modifications but less stable under basic conditions .
    • The hydroxyl group in the target compound may confer acidity (pKa ~10–12), enabling pH-dependent solubility and ionization .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted precursors. For example, a nitro-substituted benzisoxazole derivative could undergo reduction followed by methylation. Key steps include:

  • Selecting precursors with appropriate substituent positions (e.g., hydroxyl and methyl groups at positions 7 and 3, respectively) .
  • Optimizing reaction conditions (e.g., temperature, catalysts like Pd/C for reductions) to minimize side reactions.
  • Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry (MS) for structural confirmation .
    • Critical Consideration : Monitor reaction intermediates using thin-layer chromatography (TLC) to ensure regioselectivity and purity .

Q. How can researchers validate the structural integrity of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .
  • IR Spectroscopy : Identify characteristic absorption bands for the hydroxyl (-OH) and isoxazole ring (C=N, C-O) functional groups .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns aligned with the expected structure .

Q. What are the stability considerations for storing 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) in laboratory environments?

  • Methodological Answer : Stability depends on environmental factors:

  • Light Sensitivity : Store in amber glassware under inert gas (e.g., argon) to prevent photodegradation of the isoxazole ring .
  • Moisture Control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the hydroxyl group .
  • Temperature : Long-term storage at -20°C is recommended to suppress thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Studies : Conduct kinetic experiments across a pH range (e.g., 2–12) to track degradation rates via HPLC or UV-Vis spectroscopy. Compare results with computational models (e.g., pKa predictions) .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) to trace hydroxyl group participation in acid/base-mediated reactions .
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., buffer composition) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to study binding interactions with target proteins .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify reactive intermediates (e.g., quinone derivatives from hydroxyl oxidation) .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities and active site interactions .

Q. How can researchers address discrepancies in reported toxicity profiles of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)?

  • Methodological Answer :

  • Dose-Response Replication : Conduct acute toxicity assays (e.g., LD50_{50} in model organisms) under standardized OECD guidelines to ensure reproducibility .
  • Endpoint Harmonization : Compare results using consistent biomarkers (e.g., glutathione depletion for oxidative stress) across studies .
  • Meta-Analysis : Aggregate published data with tools like RevMan to identify outliers and systemic biases .

Methodological Tables

Table 1 : Key Physicochemical Properties of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)

PropertyValue/MethodReference
Molecular FormulaC8_8H7_7NO2_2
Melting Point180–185°C (predicted)
SolubilitySlightly soluble in polar aprotic solvents (e.g., DMSO)

Table 2 : Common Analytical Techniques for Structural Validation

TechniqueApplicationReference
1H^1H-NMRConfirms methyl (δ 2.3 ppm) and aromatic protons
LC-MS/MSDetects molecular ion [M+H]+^+ at m/z 165.1

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